molecular formula C11H13BrO B3302344 2H-Pyran, 2-(4-bromophenyl)tetrahydro- CAS No. 916235-96-6

2H-Pyran, 2-(4-bromophenyl)tetrahydro-

Cat. No. B3302344
CAS RN: 916235-96-6
M. Wt: 241.12 g/mol
InChI Key: KHDUWUHBPGDZNA-UHFFFAOYSA-N
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Description

2H-Pyran, 2-(4-bromophenyl)tetrahydro-, also known as 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is a halogenated heterocycle . It is used as a building block in organic synthesis . The molecular formula is C11H13BrO2 .


Synthesis Analysis

This compound can be used to produce 4-bromo-phenol at a temperature of 20°C . It may also be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .


Molecular Structure Analysis

The molecular formula of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is C11H13BrO2 . The average mass is 257.124 Da and the monoisotopic mass is 256.009888 Da .


Chemical Reactions Analysis

As a halogenated heterocycle, this compound is used as a building block in organic synthesis . It can be used to produce 4-bromo-phenol at a temperature of 20°C .


Physical And Chemical Properties Analysis

The compound is a white to light yellow powder or crystal . It has a melting point of 55°C to 58°C . It is slightly soluble in water . The InChI Key is MXDQGXMBJCGRCB-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Complexation Reactions

A study explored the synthesis of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and its reactions with iodine and various metal ions. The research highlighted the ligand's ability to coordinate through Te with metals like Ru(II), Cu(I), and Hg(II), providing insights into the structural and electronic properties of the resulting complexes. This work extends the application of such compounds in coordination chemistry and potential catalytic processes (Singh et al., 2001).

Molecular Structure Analysis

The molecular structure of r‐2,c‐6‐Bis(4‐bromophenyl)‐t‐3,t‐5‐dimethyltetrahydropyran‐4‐one was determined, showcasing the compound's chair conformation and the equatorial disposition of methyl and p-bromophenyl groups. The study's findings on intermolecular interactions and the resulting structural arrangement contribute to the understanding of such compounds' molecular geometries and potential intermolecular forces in the solid state (Parthiban et al., 2007).

Educational Applications in Organic Synthesis

An educational research project involved the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via an environmentally friendly multicomponent reaction, demonstrating the compound's utility in organic synthesis education and research. This project not only provides a practical application for students but also showcases the potential of such compounds in green chemistry and sustainable organic synthesis practices (Dintzner et al., 2012).

Safety and Hazards

The compound should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

2-(4-bromophenyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDUWUHBPGDZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran, 2-(4-bromophenyl)tetrahydro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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